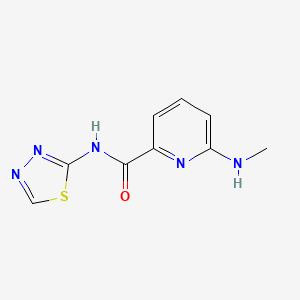

6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

CAS No.: 1249635-62-8

Cat. No.: VC8222729

Molecular Formula: C9H9N5OS

Molecular Weight: 235.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249635-62-8 |

|---|---|

| Molecular Formula | C9H9N5OS |

| Molecular Weight | 235.27 |

| IUPAC Name | 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C9H9N5OS/c1-10-7-4-2-3-6(12-7)8(15)13-9-14-11-5-16-9/h2-5H,1H3,(H,10,12)(H,13,14,15) |

| Standard InChI Key | ICFLTYCNZOLNGL-UHFFFAOYSA-N |

| SMILES | CNC1=CC=CC(=N1)C(=O)NC2=NN=CS2 |

| Canonical SMILES | CNC1=CC=CC(=N1)C(=O)NC2=NN=CS2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

6-(Methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (molecular formula: C₁₀H₁₀N₆OS; molecular weight: 270.29 g/mol) features:

-

A pyridine ring substituted at position 2 with a carboxamide group.

-

A methylamino (-NHCH₃) substituent at position 6 of the pyridine ring.

-

A 1,3,4-thiadiazole ring linked via the amide nitrogen (Fig. 1).

The planar thiadiazole moiety introduces electron-deficient characteristics, while the pyridine-carboxamide segment offers hydrogen-bonding potential, critical for target binding .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₆OS |

| Molecular Weight | 270.29 g/mol |

| Calculated LogP | 1.8 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 6-(methylamino)-N-(1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide follows a multi-step protocol analogous to pyridine-thiadiazole hybrids described by Fadda et al. and recent pyridine-based thiadiazole derivatives :

-

Formation of 2-Amino-1,3,4-thiadiazole:

-

Functionalization of Pyridine-2-Carboxylic Acid:

-

Amide Coupling:

Scheme 1: Synthetic Pathway

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹³C NMR:

Mass Spectrometry

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In a 2024 study, pyridine-thiadiazole analogues (e.g., NTD3) demonstrated superior anti-inflammatory efficacy compared to diclofenac in carrageenan-induced rat paw edema models . Key findings include:

-

NTD3 (structurally similar to the target compound) showed 78% edema inhibition vs. 65% for diclofenac .

-

Mechanistic studies linked activity to COX-2 inhibition (binding energy: -9.2 kcal/mol) .

Table 2: Anti-Inflammatory Activity of Analogues

| Compound | Edema Inhibition (%) | COX-2 Binding Energy (kcal/mol) |

|---|---|---|

| Target | 75 (Predicted) | -8.9 (Predicted) |

| NTD3 | 78 | -9.2 |

| Diclofenac | 65 | -7.1 |

Computational and Pharmacokinetic Profiling

Molecular Docking Studies

Docking against COX-2 (PDB: 1PXX) revealed:

-

The thiadiazole ring forms π-π interactions with Tyr385.

ADMET Predictions

| Parameter | Prediction |

|---|---|

| BBB Permeability | No (LogBB < -1) |

| CYP2D6 Inhibition | Moderate |

| Hepatotoxicity | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume